4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide
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Overview
Description
4,5-Dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with chlorine atoms and an ethoxyphenyl group.
Preparation Methods
The synthesis of 4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The thiazole ring is then chlorinated at the 4 and 5 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the ethoxyphenylamine reacts with the chlorinated thiazole intermediate.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,5-Dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
4,5-Dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, such as insecticides and fungicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4,5-Dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide can be compared with other similar compounds, such as:
4,5-Dichloro-N-(4-methoxyphenyl)-1,2-thiazole-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
4,5-Dichloro-N-(4-methylphenyl)-1,2-thiazole-3-carboxamide: Similar structure but with a methyl group instead of an ethoxy group.
4,5-Dichloro-N-(4-chlorophenyl)-1,2-thiazole-3-carboxamide: Similar structure but with a chlorine atom instead of an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-8-5-3-7(4-6-8)15-12(17)10-9(13)11(14)19-16-10/h3-6H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIIWJBKMXPZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NSC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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